molecular formula C12H12ClNO3 B12547450 Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate CAS No. 178888-24-9

Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate

Cat. No.: B12547450
CAS No.: 178888-24-9
M. Wt: 253.68 g/mol
InChI Key: CCBJFAVTINMHGJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group and a 2-oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate typically involves the reaction of prop-2-en-1-yl alcohol with 2-(4-chlorophenyl)-2-oxoethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amines derived from the reduction of the carbamate group.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl [2-(4-fluorophenyl)-2-oxoethyl]carbamate
  • Prop-2-en-1-yl [2-(4-bromophenyl)-2-oxoethyl]carbamate
  • Prop-2-en-1-yl [2-(4-methylphenyl)-2-oxoethyl]carbamate

Uniqueness

Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the reactivity and stability of the compound, making it different from its analogs with other substituents.

Properties

CAS No.

178888-24-9

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

prop-2-enyl N-[2-(4-chlorophenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H12ClNO3/c1-2-7-17-12(16)14-8-11(15)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)

InChI Key

CCBJFAVTINMHGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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